

# A Cross-Study Comparison of Branaplam Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Nvp-qav-572 |           |
| Cat. No.:            | B3182608    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical trial outcomes for branaplam in Spinal Muscular Atrophy (SMA) and Huntington's Disease (HD). The information is compiled from publicly available clinical trial data and research publications to support further investigation and development in the field of neurodegenerative and rare genetic diseases.

### **Introduction to Branaplam**

Branaplam (formerly LMI070) is an orally available, small molecule splicing modulator.[1] Initially developed by Novartis for the treatment of Spinal Muscular Atrophy (SMA), its mechanism of action was later discovered to also have potential therapeutic effects for Huntington's Disease (HD).[2][3] However, the clinical development of branaplam for both indications has been discontinued.[3][4][5] This guide summarizes the key findings from its clinical trials to inform the scientific community.

### **Mechanism of Action**

Branaplam functions as a splicing modulator, but its therapeutic target and desired outcome differ between SMA and HD.

 In Spinal Muscular Atrophy (SMA): SMA is caused by insufficient levels of the Survival Motor Neuron (SMN) protein due to mutations in the SMN1 gene.[1] A backup gene, SMN2, produces only a small amount of functional SMN protein due to the exclusion of exon 7



during pre-mRNA splicing.[1] Branaplam was designed to correct the splicing of SMN2 pre-mRNA, promoting the inclusion of exon 7 and thereby increasing the production of full-length, functional SMN protein.[3][6] This mechanism is similar to the approved SMA treatment, risdiplam.[1]

• In Huntington's Disease (HD): HD is a neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin (HTT) gene, leading to the production of a toxic mutant huntingtin protein (mHTT).[7] It was discovered that branaplam can lower the levels of the huntingtin protein by promoting the inclusion of a pseudoexon in the HTT pre-mRNA.[8] This altered transcript is then targeted for degradation, reducing the production of the huntingtin protein.



Click to download full resolution via product page

**Caption:** Branaplam's dual mechanism of action in SMA and HD.



## **Clinical Trial Programs: An Overview**

Branaplam was evaluated in separate clinical trial programs for SMA and HD. The following sections detail the trial designs and outcomes for each indication.

### **Branaplam for Spinal Muscular Atrophy (SMA)**

The primary clinical trial for branaplam in SMA was an open-label, Phase 1/2 study (NCT02268552) in infants with Type 1 SMA.[9]

Experimental Protocol: NCT02268552

- Study Design: This was a multi-part, open-label, first-in-human, proof-of-concept study.[9]
  - Part 1: A dose-escalation phase to determine the maximum tolerated dose (MTD).
  - Part 2: Enrollment of new patients into two dose cohorts with once-weekly dosing for 52 weeks.[9]
  - Part 3: An extension phase for long-term treatment.[9]
- Patient Population: Infants aged 28 to 182 days with a clinical diagnosis of Type 1 SMA, genetically confirmed with two copies of the SMN2 gene.[9]
- Intervention: Oral administration of branaplam once weekly.[9]
- Primary Outcome Measures: The primary outcome was to evaluate the safety and tolerability
  of branaplam, including the number of participants with dose-limiting toxicities.[9]
- Secondary Outcome Measures: Efficacy was assessed using motor function scales, including the Children's Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP INTEND).[9] Respiratory support status was also evaluated.[9]





Click to download full resolution via product page

**Caption:** Workflow of the branaplam SMA clinical trial (NCT02268552).

Clinical Trial Outcomes: SMA

The development of branaplam for SMA was discontinued in July 2021.[5] This decision was not based on safety or efficacy concerns but rather on the rapid advancements in the SMA



treatment landscape, which made it challenging to conduct a registration-enabling trial for what would no longer be a highly differentiated therapy.[5]

| Outcome Measure                                                                 | Result                                                                                                    | Citation |
|---------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|----------|
| Safety                                                                          | Adverse events were reported as mostly mild, reversible, and manageable.                                  | [1]      |
| Efficacy (CHOP INTEND)                                                          | In an analysis of eight patients,<br>a median improvement of 4.5<br>points was observed after 86<br>days. | [6]      |
| Five patients treated for over 127 days had a median improvement of 7.0 points. | [6]                                                                                                       |          |

#### Comparison with Other SMA Therapies

| Therapy                                     | Mechanism of<br>Action                    | Administration        | Clinical Status             |
|---------------------------------------------|-------------------------------------------|-----------------------|-----------------------------|
| Branaplam                                   | SMN2 Splicing<br>Modulator                | Oral, once-weekly     | Development<br>Discontinued |
| Risdiplam (Evrysdi®)                        | SMN2 Splicing<br>Modulator                | Oral, daily           | Approved                    |
| Nusinersen<br>(Spinraza®)                   | Antisense Oligonucleotide (SMN2 Splicing) | Intrathecal Injection | Approved                    |
| Onasemnogene<br>Abeparvovec<br>(Zolgensma®) | Gene Therapy (SMN1 replacement)           | Intravenous Infusion  | Approved                    |

## **Branaplam for Huntington's Disease (HD)**







Following the discovery of its effect on huntingtin protein levels, branaplam entered a Phase 2b clinical trial, VIBRANT-HD (NCT05111249), for adults with early manifest HD.[2][10]

Experimental Protocol: VIBRANT-HD (NCT05111249)

- Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study with a planned open-label extension.[10]
- Patient Population: Up to 75 adult patients with early manifest Huntington's Disease.[7]
- Intervention: Oral administration of branaplam or placebo once weekly.[7][10] The study intended to evaluate several dose cohorts.[10]
- Primary Objective: To determine the optimal dose of branaplam required to lower mutant huntingtin protein (mHTT) levels in the cerebrospinal fluid (CSF).[10]
- Key Assessments: Safety, tolerability, pharmacokinetics, and pharmacodynamics (mHTT levels).[10] Brain volume changes were also measured via MRI.[10]

Clinical Trial Outcomes: HD

In August 2022, dosing in the VIBRANT-HD trial was temporarily suspended based on a recommendation from an independent Data Monitoring Committee.[11] By December 2022, Novartis announced the permanent discontinuation of the branaplam development program for HD due to safety concerns.[4]



| Outcome Measure                                                                                                              | Result                                                                                                                  | Citation |
|------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|----------|
| Efficacy (mHTT Lowering)                                                                                                     | The trial was designed to measure mHTT reduction, but specific data is not available as the study was terminated early. | [10]     |
| Safety                                                                                                                       | The trial was halted due to findings suggestive of potential peripheral neuropathy in some participants.                | [4][11]  |
| Increased levels of neurofilament light chain (NfL), a marker of nerve cell injury, were also observed in some participants. | [4]                                                                                                                     |          |

Comparison with Other Investigational HD Therapies

While there are no approved disease-modifying therapies for HD, branaplam represented a significant approach as an oral small molecule for huntingtin-lowering.

| Therapy Approach             | Example(s)          | Administration         | Clinical Status          |
|------------------------------|---------------------|------------------------|--------------------------|
| Splicing Modulator (Oral)    | Branaplam           | Oral                   | Development Discontinued |
| Antisense<br>Oligonucleotide | Tominersen, WVE-003 | Intrathecal            | Investigational          |
| Gene Therapy (AAV)           | AMT-130             | Intracranial Injection | Investigational          |
| Small Molecule               | PTC518              | Oral                   | Investigational          |

## **Summary and Conclusion**

The clinical development of branaplam provides valuable insights for the development of splicing modulators and therapies for neurodegenerative diseases.



- For SMA, branaplam demonstrated a relevant mechanism of action and early signs of efficacy. Its discontinuation was a strategic decision based on a rapidly evolving therapeutic landscape, highlighting the high bar for new entrants in this field.[5]
- For HD, branaplam represented a promising oral, huntingtin-lowering therapy. However, its
  discontinuation due to safety concerns, specifically peripheral neuropathy, underscores the
  challenges of off-target effects and long-term safety for therapies targeting fundamental
  cellular processes like splicing.[4]

The data from the branaplam clinical trials, though not leading to an approved therapy, contributes significantly to the collective knowledge base. It informs the design of future trials for similar molecules and emphasizes the critical need for rigorous safety monitoring, particularly for therapies with broad biological effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. smanewstoday.com [smanewstoday.com]
- 2. hdsa.org [hdsa.org]
- 3. Branaplam Wikipedia [en.wikipedia.org]
- 4. Disappointing news from Novartis about branaplam and the VIBRANT-HD trial HDBuzz [en.hdbuzz.net]
- 5. Novartis stops development of branaplam for SMA [sma-europe.eu]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. A spoonful of branaplam helps the huntingtin go down HDBuzz [en.hdbuzz.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. novartis.com [novartis.com]



 To cite this document: BenchChem. [A Cross-Study Comparison of Branaplam Clinical Trial Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3182608#cross-study-comparison-of-branaplam-clinical-trial-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com